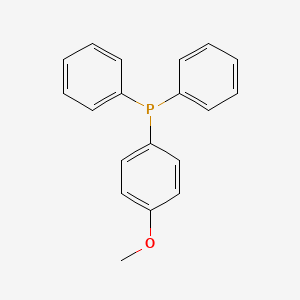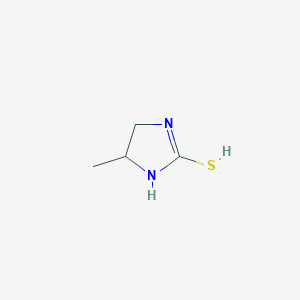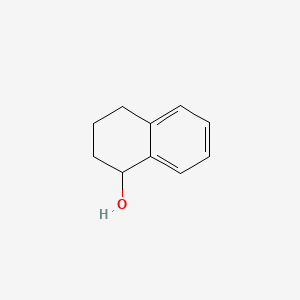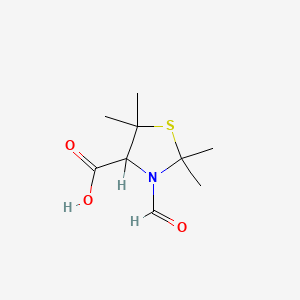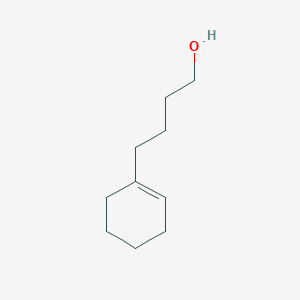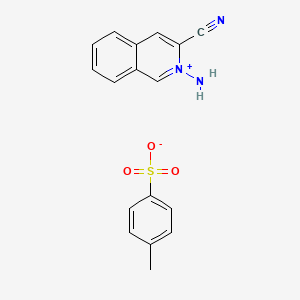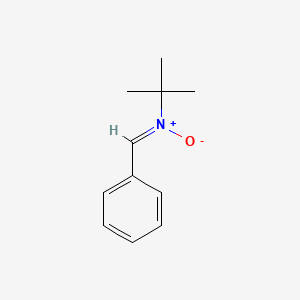
n-Tert-butyl-alpha-phenylnitrone
描述
n-Tert-butyl-alpha-phenylnitrone is an organic compound with the molecular formula C11H15NO. It is widely recognized as a free radical trap and is commonly used in various scientific research applications. This compound is known for its antioxidant properties and its ability to inhibit lipid peroxidation and inducible nitric oxide synthase (iNOS) by reactive oxygen species .
作用机制
Target of Action
n-Tert-butyl-alpha-phenylnitrone (PBN) is a free-radical spin trap . Its primary targets are reactive oxygen species (ROS) and reactive nitrogen species (RNS) . It also targets cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Mode of Action
PBN acts by trapping free radicals, thereby preventing them from causing cellular damage . It reacts with a free radical (the spin), giving rise to a relatively stable electron spin resonance (ESR)-observable free radical (spin adduct) . PBN also inhibits the catalytic activity of COX-2 .
Biochemical Pathways
PBN affects several biochemical pathways. It inhibits lipid peroxidation in rat liver microsomes . It also prevents the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species . iNOS is an enzyme that produces nitric oxide (NO), a free radical involved in various physiological and pathological processes .
Pharmacokinetics
It is known to be soluble in dmso . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
PBN has been shown to act as a protective agent in several experimental models of neurodegenerative disorders . It reduces the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevents neoplasia by its radical scavenging activity . PBN in a dose of 100 mg/kg i.p. reduced necrosis of the substantia nigra, pars reticulate in flurothyl-induced status epilepticus in rats .
Action Environment
The action of PBN can be influenced by environmental factors. For instance, PBN is sensitive to light, especially in solution . Therefore, it should be stored in a dark place to maintain its stability and efficacy . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of PBN.
生化分析
Biochemical Properties
n-Tert-butyl-alpha-phenylnitrone has radical scavenging activity and an ability to inhibit Cox-2 (cyclooxygenase-2) . It interacts with reactive oxygen species (ROS) and inhibits their harmful effects .
Cellular Effects
This compound has been shown to have effective ROS clearance, anti-inflammatory, neuroprotective, anti-aging, and anti-diabetic effects . It can penetrate the blood-brain barrier, making it particularly useful in neurodegenerative disorders .
Molecular Mechanism
This compound exerts its effects at the molecular level by trapping free radicals . It also prevents the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit lipid peroxidation in rat liver microsomes . It is stable and does not degrade over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . Specific threshold effects or toxic effects at high doses have not been reported in the literature.
Metabolic Pathways
This compound is involved in the metabolic pathways related to oxidative stress . It interacts with enzymes and cofactors involved in these pathways, helping to mitigate the effects of oxidative stress .
Transport and Distribution
It is known to be able to penetrate the blood-brain barrier .
Subcellular Localization
Given its role as a free radical trap, it is likely to be found wherever free radicals are generated within the cell .
准备方法
n-Tert-butyl-alpha-phenylnitrone can be synthesized through several methods. One common synthetic route involves the reaction of benzoyl chloride with N-tert-butyl nitronitrile in an anhydrous ammonium chloride-acetonitrile reaction system at low temperatures. The reaction mixture is then maintained at an appropriate temperature for a specific period, followed by alkaline extraction and column chromatography purification to obtain the target product . Another method involves the reaction of phenol with N-tert-butyl nitronitrile .
化学反应分析
n-Tert-butyl-alpha-phenylnitrone undergoes various chemical reactions, including:
Oxidation: It can react with oxidants such as lead dioxide (PbO2) and chloranil.
Reduction: The compound can be reduced under specific conditions, although detailed reduction reactions are less commonly reported.
Substitution: It can participate in nucleophilic substitution reactions.
Cycloaddition: It is involved in 1,3-dipolar cycloaddition reactions.
Common reagents and conditions used in these reactions include benzene, dichloromethane, acetonitrile, and oxidants like lead dioxide and chloranil . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
n-Tert-butyl-alpha-phenylnitrone has a wide range of scientific research applications:
相似化合物的比较
n-Tert-butyl-alpha-phenylnitrone is often compared with other free radical traps and antioxidants. Similar compounds include:
5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Another commonly used spin trap.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A stable free radical used in various oxidation reactions.
TEMPOL (4-Hydroxy-TEMPO): A water-soluble antioxidant.
This compound is unique due to its ability to inhibit COX-2 activity and its effectiveness in neuroprotective applications .
属性
IUPAC Name |
N-tert-butyl-1-phenylmethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYLWYGCWTJSG-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16575 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000043 [mmHg] | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16575 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3376-24-7, 52392-70-8 | |
| Record name | N-tert-Butyl-α-phenylnitrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052392708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-benzyliden-tert-butylamine N-ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL-N-TERT-BUTYLNITRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I91332OPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PBN is primarily known as a free radical spin trapping agent. It interacts with short-lived free radicals to form more stable radical adducts that can be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. [, , , ] This trapping action helps to prevent the propagation of free radical reactions and the resulting cellular damage. [, , , ]
ANone: PBN has been shown to:
- Trap the halothane radical formed during anaerobic dehalogenation by a reconstituted liver microsomal cytochrome P-450 enzyme system. This trapping inhibited the formation of 2-chloro-1,1,1-trifluoroethane, the product of the dehalogenation reaction. []
- Attenuate paraquat-induced lung injury, likely by trapping the paraquat free radical, thus reducing the subsequent generation of reactive oxygen species. []
- Block the induction of long-term potentiation in the spinal cord dorsal horn, which is believed to be mediated by reactive oxygen species. []
- Protect against protein oxidation and loss of glutamine synthetase activity during ischemia/reperfusion-induced injury in gerbil brains, likely by scavenging free radicals generated during the reperfusion phase. []
- Attenuate the cytotoxicity of dihydroartemisinin, an antimalarial drug with anticancer properties, towards Molt-4 human T-lymphoblastoid leukemia cells. This suggests that dihydroartemisinin's cytotoxicity is at least partially mediated by free radicals. []
- Protect against adriamycin-induced cardiotoxicity in isolated rat atria, further supporting a role for free radicals in the cardiotoxic effects of adriamycin. []
ANone: The molecular formula for PBN is C11H15NO and its molecular weight is 177.24 g/mol.
ANone: PBN can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of PBN and its adducts. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the decomposition of PBN under various oxidative conditions, such as UV irradiation and reaction with hydroxyl radicals. []
ANone: While specific stability data for PBN under various storage conditions is not extensively discussed in the provided research, it is generally recommended to store PBN in a cool, dry place, protected from light and air.
ANone: The research indicates that PBN's performance can vary depending on the specific biological system and experimental conditions:
- Tissue and Species Specificity: The effects of PBN on protein carbonyls, a marker of protein oxidation, have been shown to be variable depending on the tissue and species studied. For example, PBN decreased protein carbonyl content in the gerbil brain cortex but not in the gerbil heart or the mouse brain cortex. []
- Dosage: PBN exhibits dose-dependent effects on diaphragm function. While lower doses (1.0 mM) facilitated low-frequency muscle forces, higher doses (>1.0 mM) depressed muscle function at all stimulation frequencies, with complete inhibition observed at 10 mM. [] This highlights the importance of optimizing PBN dosage for different experimental applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)
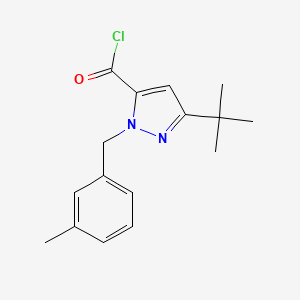
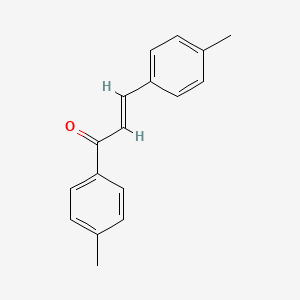
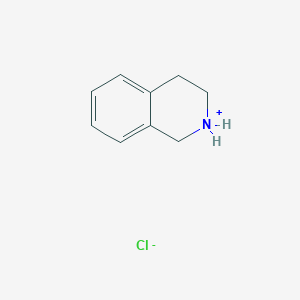

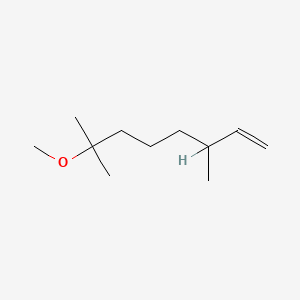
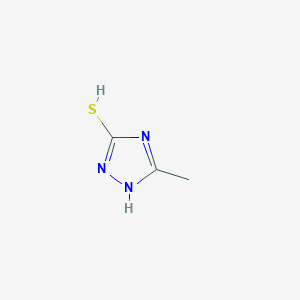
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7766790.png)
